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Abstract

Natamycin (E235), a polyene macrolide antibiotic, is a pivotal agent in both the food
preservation and pharmaceutical sectors due to its potent and broad-spectrum antifungal
activity. This technical guide provides an in-depth exploration of the discovery and origin of
natamycin, detailing its isolation from Streptomyces natalensis. The guide elucidates the
intricate biosynthetic pathway of natamycin, from the genetic architecture of the biosynthetic
gene cluster to the enzymatic steps involved in its synthesis. Furthermore, it delves into the
complex regulatory networks that govern its production. This document synthesizes current
scientific knowledge, presenting quantitative data on natamycin's antifungal efficacy and
production yields, detailed experimental protocols for key research methodologies, and visual
representations of the biosynthetic and regulatory pathways to facilitate a deeper
understanding and foster further research and development.

Discovery and Origin

Natamycin was first isolated in 1955 by scientists at Gist-brocades research laboratories from
the fermentation broth of a soil bacterium.[1] The soil sample was collected near
Pietermaritzburg in the Natal province of South Africa, which led to the producing
microorganism being named Streptomyces natalensis.[1][2] Initially, the antibiotic was named
"pimaricin” in honor of the city of its origin.[2] Subsequently, the World Health Organization
(WHO) mandated that antibiotics produced by Streptomyces species should end with the suffix
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"-mycin," leading to its renaming as natamycin, a reference to the producing organism, S.
natalensis.[1] Interestingly, another antibiotic named "tennecetin," isolated from Streptomyces
chattanoogensis in Tennessee, was later found to be identical to natamycin.[1] In 1978,
natamycin was approved for medical use in the United States.[3]

The primary producing organism of natamycin is Streptomyces natalensis, a filamentous, soil-
dwelling bacterium belonging to the genus Streptomyces. This genus is renowned for its prolific
production of a wide array of secondary metabolites, including many clinically important
antibiotics. While S. natalensis is the original and a principal producer, other species such as
Streptomyces chattanoogensis, Streptomyces gilvosporeus, and Streptomyces lydicus have
also been identified as natamycin producers.[2][4]

Quantitative Data
Antifungal Efficacy of Natamycin

Natamycin exhibits potent antifungal activity against a broad spectrum of yeasts and molds. Its
efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration
of the antibiotic that completely inhibits visible growth of a microorganism.

. Minimum Inhibitory Concentration (MIC)
Fungal Species

(ng/imL)
Molds 0.5-6.0
Yeasts 1.0-50
Aspergillus flavus 32.0-64.0
Fusarium species <32.0

Data compiled from various sources.[4][5]

Natamycin Production Yields

The industrial production of natamycin is achieved through submerged aerobic fermentation of
selected Streptomyces strains. The yield of natamycin can vary significantly depending on the
strain, fermentation conditions, and nutritional factors.

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.mdpi.com/2076-2607/13/2/390
https://www.mdpi.com/2076-2607/13/2/390
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_Natamycin_Biosynthesis_Pathway_in_Streptomyces_Species.pdf
https://iem.modares.ac.ir/article_1910_ab7314887865c4265e896c6e209d1cd6.pdf
https://files01.core.ac.uk/download/pdf/234690632.pdf
https://files01.core.ac.uk/download/pdf/234690632.pdf
https://patents.google.com/patent/CN103665074B/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15583110?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Streptomyces Strain Fermentation Conditions Natamycin Yield (g/L)
S. natalensis HW-2 L-Valine feeding 2.02
] Fed-batch fermentation in 5L
S. gilvosporeus AG-gInR 11.50
fermenter
S. gilvosporeus Optimized shake flask 5.85
] Fed-batch fermentation in 5L
S. gilvosporeus GR2-P3 12.2
fermenter
S. natalensis Intermittent glucose feeding 2.49

Data compiled from various sources.[1][6][7][8][9]

Experimental Protocols
Isolation of Streptomyces natalensis from Soil

This protocol outlines a general method for the isolation of Streptomyces species from soil

samples.
o Sample Collection and Pre-treatment:
o Collect soil samples from a depth of 2-6 cm using a sterile scoop.[10]

o Air-dry the soil sample at 40°C for 24 hours and crush it using a sterile mortar and pestle.
[10]

o To reduce the number of non-spore-forming bacteria, pre-heat the soil sample at 55°C for
5 minutes.[4]

 Serial Dilution and Plating:

o Suspend 1 gram of the pre-treated soil in 9 mL of sterile water and perform serial dilutions
up to 10~4.[4]

o Plate 0.1 mL of the final dilution onto Actinomycete Isolation Agar or Starch Casein Agar
supplemented with antifungal agents like cycloheximide (50 mg/L) to inhibit fungal growth.
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[10][11]
 Incubation and Colony Selection:
o Incubate the plates at 28-30°C for 7-9 days.[4]

o Examine the plates for typical Streptomyces colonies, which are often small, round,
opaque, compact, and may be pigmented with a chalky appearance due to aerial
mycelium.[4]

 Purification and Identification:
o Subculture individual colonies onto fresh agar plates to obtain pure cultures.

o Characterize the isolates based on morphological features (spore mass color, reverse side
pigment, mycelium formation), microscopic examination, and molecular techniques such
as 16S rRNA gene sequencing for species identification.[10]

Fermentation for Natamycin Production

This protocol describes a typical batch fermentation process for natamycin production.
e Inoculum Preparation:
o Prepare a spore suspension of S. natalensis from a mature agar culture.
o Inoculate a seed culture medium (e.g., Tryptic Soy Broth) with the spore suspension.

o Incubate the seed culture at 28-30°C with shaking at 180-220 rpm for approximately 48
hours.

¢ Production Fermentation:

o Inoculate the production fermentation medium with 2-10% (v/v) of the seed culture. A
typical production medium contains a carbon source (e.g., glucose 40 g/L), a nitrogen
source (e.g., soya peptone 20 g/L and yeast extract 5 g/L), and has an initial pH of 7.0.

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.biotech-asia.org/vol14no4/isolation-identification-and-characterization-of-streptomyces-sp-sn-2/
https://bio-protocol.org/exchange/minidetail?id=332529&type=30
https://files01.core.ac.uk/download/pdf/234690632.pdf
https://files01.core.ac.uk/download/pdf/234690632.pdf
https://www.biotech-asia.org/vol14no4/isolation-identification-and-characterization-of-streptomyces-sp-sn-2/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15583110?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Carry out the fermentation in a shake flask or a bioreactor at 26-30°C with agitation (e.qg.,
220 rpm) for 84 to 120 hours.

o Maintain the pH of the medium between 6.0 and 8.0.
o Ensure adequate aeration to support the aerobic fermentation process.
e Monitoring:

o Periodically take samples to measure biomass (dry cell weight) and natamycin
concentration using methods like HPLC.

Extraction and Purification of Natamycin

This protocol outlines a method for the extraction and purification of natamycin from the
fermentation broth.

« Initial Separation:
o Adjust the pH of the fermentation broth to 5.0-6.5 with an acid (e.g., hydrochloric acid).[12]

o Filter or centrifuge the broth to separate the mycelium and natamycin crystals from the
liquid phase.[12]

e Washing and Solubilization:
o Wash the collected solid with water and centrifuge again to collect the solid pellet.[12]

o To solubilize the natamycin, adjust the pH of the broth to above 10 with a base (e.g.,
sodium hydroxide) and add a water-miscible solvent such as isopropanol.[13][14]

e Purification:

o Remove the insoluble solids (mycelium) from the pH-adjusted broth by filtration or
centrifugation.[13]

o Lower the pH of the filtrate to a range of 5.0-6.5 with an acid to precipitate the natamycin.
[12][13]
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o Allow the natamycin to crystallize for 1-2 hours.[13]

e Final Product Recovery:
o Collect the crystalline natamycin by filtration.
o Wash the crystals with water and then dry them to obtain the final product.[13]

Biosynthesis of Natamycin

The biosynthesis of natamycin is a complex process orchestrated by a large polyketide
synthase (PKS) system and a series of tailoring enzymes, all encoded within a dedicated
biosynthetic gene cluster (BGC), often referred to as the pim cluster.

The process can be divided into three main stages:

e Initiation and Elongation: The biosynthesis begins with an acetyl-CoA starter unit, followed by
the sequential addition of malonyl-CoA and methylmalonyl-CoA extender units by a modular
Type | PKS (encoded by pimS0-S4).[3]

» Polyketide Chain Release and Macrolactonization: Once the polyketide chain is fully
assembled, a thioesterase domain catalyzes its release and intramolecular cyclization to
form the macrolactone ring, creating the intermediate pimaricinonolide.[3]

o Post-PKS Tailoring Reactions: The pimaricinonolide undergoes a series of modifications by
tailoring enzymes to yield the final natamycin molecule. These modifications include:

o Hydroxylation: Catalyzed by P450 monooxygenases such as PimD and PimG.[3]

o Glycosylation: Attachment of a mycosamine sugar moiety, synthesized by enzymes like
PimC, via the glycosyltransferase PimK.[3]

o Epoxidation: Formation of an epoxide ring on the polyene chain.[3]
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Core steps in the biosynthesis of natamycin.

Regulatory Network of Natamycin Biosynthesis

The production of natamycin is tightly regulated by a hierarchical network of regulatory proteins
that respond to various physiological and environmental signals. This network includes both

cluster-situated regulators and global regulators.

o Cluster-Situated Regulators: The pim gene cluster contains its own pathway-specific
transcriptional regulators, primarily PimR and PimM. PIimR acts as a primary activator,
binding to the promoter of pimM and activating its transcription. PimM, in turn, is a
transcriptional activator that directly binds to the promoters of several structural genes within
the pim cluster, switching on the biosynthesis of natamycin.[15][16]

e Global Regulatory Mechanisms:

o Phosphate Limitation: The two-component system PhoR-PhoP is a key global regulator.
Under phosphate-limiting conditions, the sensor kinase PhoR phosphorylates the
response regulator PhoP. Phosphorylated PhoP then activates the expression of the
natamycin biosynthetic genes, suggesting an indirect regulatory mechanism.[3][15]
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o Oxidative Stress: There is evidence that natamycin biosynthesis is linked to the cellular
response to oxidative stress. The cholesterol oxidase PimE, encoded within the gene
cluster, is thought to generate hydrogen peroxide (H203z). This H202 can be sensed by the
global regulator OxyR, which then modulates the expression of natamycin biosynthetic
genes.[3][17]
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Regulatory network of natamycin biosynthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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